molecular formula C10H11FO3 B12088914 Methyl 3-ethoxy-2-fluorobenzoate

Methyl 3-ethoxy-2-fluorobenzoate

Cat. No.: B12088914
M. Wt: 198.19 g/mol
InChI Key: HQYWIKJPCARKPH-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-2-fluorobenzoate: is an organic compound with the molecular formula C10H11FO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-ethoxy-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-ethoxy-2-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-ethoxy-2-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Ester Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) in aqueous solutions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for bromination in the presence of a Lewis acid catalyst.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates with nucleophilic groups.

    Ester Hydrolysis: 3-ethoxy-2-fluorobenzoic acid and methanol.

    Electrophilic Aromatic Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Methyl 3-ethoxy-2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis or nucleophilic substitution.

    Medicine: Derivatives of this compound may have potential as pharmaceutical intermediates or active ingredients in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-ethoxy-2-fluorobenzoate depends on the specific reaction it undergoes. For example:

    Nucleophilic Substitution: The fluorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

    Ester Hydrolysis: The ester bond is cleaved through nucleophilic attack by water or hydroxide ions, followed by proton transfer steps.

    Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic attack, forming a sigma complex intermediate, which then loses a proton to restore aromaticity.

Comparison with Similar Compounds

Methyl 3-ethoxy-2-fluorobenzoate can be compared with other similar compounds such as:

    Methyl 3-fluorobenzoate: Lacks the ethoxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.

    Methyl 3-ethoxybenzoate: Lacks the fluorine atom, which affects its electronic properties and reactivity.

    Ethyl 3-ethoxy-2-fluorobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.

The unique combination of the ethoxy and fluorine substituents in this compound imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 3-ethoxy-2-fluorobenzoate is an organic compound notable for its unique chemical structure, which includes an ethoxy group and a fluorine atom attached to a benzoate framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₁FNO₂
  • Molecular Weight : Approximately 222.22 g/mol
  • Appearance : Colorless to light yellow solid
  • Solubility : Soluble in various organic solvents

The presence of both an ethoxy group and a fluorine atom contributes to the compound's distinct chemical properties, enhancing its reactivity and potential applications in various fields, including drug development and biochemical research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as either an inhibitor or an activator, modulating the activity of these targets and leading to various biological effects. Notably, the fluorine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi .
  • Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Analgesic Properties : There is evidence suggesting that this compound may exhibit analgesic effects, making it a candidate for pain management applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of specific bacteria and fungi
Anti-inflammatoryPotential to reduce inflammation
AnalgesicMay provide pain relief

Case Study: Antimicrobial Activity

A study conducted on various derivatives of benzoates revealed that this compound exhibited significant inhibitory activity against Staphylococcus aureus, a common pathogenic bacterium. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis, although further investigations are required to elucidate the precise pathways involved .

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique features:

Compound NameMolecular FormulaUnique Features
Methyl 6-amino-3-ethoxy-2-fluorobenzoateC₉H₁₁FNO₂Contains an amino group; different substitution pattern
Methyl 4-amino-3-fluorobenzoateC₉H₈FNO₂Lacks ethoxy group; simpler structure
Methyl 3-bromo-4-fluorobenzoateC₉H₈BrFNO₂Contains bromine instead of fluorine

The combination of functional groups in this compound imparts distinct chemical properties such as increased lipophilicity and altered electronic effects compared to its analogs, influencing both its reactivity and biological interactions .

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 3-ethoxy-2-fluorobenzoate

InChI

InChI=1S/C10H11FO3/c1-3-14-8-6-4-5-7(9(8)11)10(12)13-2/h4-6H,3H2,1-2H3

InChI Key

HQYWIKJPCARKPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1F)C(=O)OC

Origin of Product

United States

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